molecular formula C7H10N3NaO6S B1665336 ent-Avibactam Sodium Salt CAS No. 396731-20-7

ent-Avibactam Sodium Salt

Cat. No. B1665336
M. Wt: 287.226 g/mol
InChI Key: RTCIKUMODPANKX-UYXJWNHNSA-M
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Description

Avibactam sodium is a non-β-lactam β-lactamase inhibitor . It is used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It was approved by the FDA on February 25, 2015 .


Synthesis Analysis

The synthesis of Avibactam sodium has been discussed in several publications . One approach involves using L-glutamic acid as a starting material, which undergoes esterification, tert-butoxycarbonyl protection, Staudinger ring-opening, condensation with benzyl oxalamide hydrochloride, deblocking of tert-butoxycarbonyl, pyridine ring formation, construction of the 5-position chiral carbon, and isomer separation to obtain high-purity oxalate .


Molecular Structure Analysis

Avibactam sodium has a molecular formula of C7H10N3NaO6S and a molecular weight of 287.23 . It is a diazabicyclooctane (DBO)–based, non-β-lactam β-lactamase inhibitor .


Physical And Chemical Properties Analysis

Avibactam sodium has a molecular weight of 287.23 and its chemical formula is C7H10N3NaO6S . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Application in Medical Science

Avibactam Sodium is a β-lactamase inhibitor . It has been approved in association with a β-lactam antibiotic for the treatment of severe infections caused by otherwise resistant bacteria .

Method of Application

Avibactam Sodium is used in combination with other antibiotics, specifically β-lactam antibiotics, to treat severe bacterial infections .

Results or Outcomes

The combination of Avibactam Sodium with β-lactam antibiotics has shown therapeutic success in treating severe infections caused by resistant bacteria .

Application in Chemistry

Avibactam Sodium is used in the synthesis of complex bicyclic compounds .

Method of Application

An efficient synthesis of Avibactam Sodium starting from commercially available ethyl-5-hydroxypicolinate was completed in 10 steps . The synthesis features a novel lipase-catalyzed resolution, in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate .

Results or Outcomes

The synthesis was completed with an overall yield of 23.9% .

Application in Treating Multi-drug–Resistant Bacteria

Avibactam Sodium and its free acid, avibactam, are diazabicyclooctane (DBO)–based, non-β-lactam β-lactamase inhibitors (BLIs) that are used to treat multi-drug–resistant Gram-negative bacterial pathogens .

Method of Application

Avibactam Sodium is used in combination with ceftazidime, a cephalosporin antibiotic, to treat complex urinary tract and intra-abdominal infections caused by Gram-negative, often hospital-acquired, bacteria .

Results or Outcomes

The combination of Avibactam Sodium with ceftazidime was approved by the US Food and Drug Administration in 2015 . It has shown effectiveness in treating complicated urinary tract (cUTI) and complicated intra-abdominal infections (cIAI) caused by antibiotic resistant-pathogens, including those caused by multi-drug resistant Gram-negative bacterial pathogens .

Application in Developing Orally Available Analogues

In the continuing quest to combat multi-drug–resistant bacteria, researchers at Arixa Pharmaceuticals prepared analogues of Avibactam that are more orally available than the free acid or its salt .

Method of Application

The researchers prepared prodrugs of Avibactam in which various moieties form esters of the sulfate group . The derivatives with the highest oral availabilities to laboratory animals had a quaternary carbon atom in the β position of the added sulfate ester and a carboxylate ester as one of the substituents on the quaternary carbon .

Results or Outcomes

The researchers demonstrated that the prodrug can be cleaved under mild conditions to release the unesterified Avibactam .

Application in Treating Cephalosporin-Resistant Gram-Negative Isolates

Avibactam Sodium is used in combination with ceftazidime to treat infections caused by cephalosporin-resistant Gram-negative isolates .

Method of Application

Avibactam Sodium is administered intravenously in combination with ceftazidime .

Results or Outcomes

Clinical trials have reported that ceftazidime-avibactam is as effective as standard carbapenem therapy in complicated intra-abdominal infection and complicated urinary tract infection, including infection caused by cephalosporin-resistant Gram-negative isolates .

Application in Addressing Complicated Intra-Abdominal Infections (cIAIs) and Complicated Urinary Tract Infections (cUTIs)

Avibactam Sodium-based therapies offer a lifeline to patients battling these formidable adversaries, enhancing treatment outcomes and reducing the burden of antimicrobial resistance .

Method of Application

Avibactam Sodium is used in combination with other antibiotics to treat cIAIs and cUTIs .

Results or Outcomes

Avibactam Sodium demonstrates efficacy in addressing cIAIs and cUTIs .

Safety And Hazards

Avibactam sodium may cause skin irritation, allergic skin reaction, serious eye damage, respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing genetic defects and damaging fertility or the unborn child .

Future Directions

While Avibactam sodium has shown success in treating certain infections, resistance has been reported, particularly in Klebsiella pneumoniae carbapenemase (KPC)-producing K. pneumoniae strains . Future research may focus on developing analogues of Avibactam that are more orally available than the free acid or its salt .

properties

IUPAC Name

sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCIKUMODPANKX-UYXJWNHNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avibactam sodium, (+)-

CAS RN

1383814-68-3
Record name Avibactam sodium, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383814683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVIBACTAM SODIUM, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TROMZ29W33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
Z Ding, W Su, X Huang, B Tian, X Cheng… - Crystal Growth & …, 2020 - ACS Publications
… In this study, Avibactam sodium, which has one dihydrate (Form E), one monohydrate (Form A), and two anhydrous forms (Form B and D), was chosen as the model compound to …
Number of citations: 21 pubs.acs.org
DA Hussar, J Friedman - Journal of the American Pharmacists Association, 2016 - japha.org
Ceftazidime pentahydrate/avibactam sodium (AvycazeActavis) is the second combination of a cephalosporin and beta-lactamase inhibitor to be marketed, joining ceftolozane/…
Number of citations: 2 www.japha.org
EB Chahine, M Sourial, R Ortiz - The Consultant Pharmacist®, 2015 - ingentaconnect.com
OBJECTIVE: To review the chemistry, pharmacology, microbiology, pharmacokinetics, pharmacodynamics, clinical efficacy, safety, dosing, and administration of ceftazidime/avibactam (…
Number of citations: 13 www.ingentaconnect.com
R Sharma, TE Park, S Moy - Clinical therapeutics, 2016 - Elsevier
… The chemical structure and molecular formula of avibactam sodium are sodium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]sulfate and C 7 H 10 N 3 O 6 SNa, …
Number of citations: 112 www.sciencedirect.com
B Davido, AC Crémieux, I Vaugier, L Gatin… - International Journal of …, 2023 - Elsevier
… Ceftazidime, D 6 -ceftazidime sodium as internal standard (IS) and 13 C 5 avibactam sodium salt (IS) was obtained by Alsachim (Illkirch, France). Avibactam free acid was purchased by …
Number of citations: 7 www.sciencedirect.com
JM Buyck, C Luyckx, GG Muccioli… - Journal of …, 2017 - academic.oup.com
… Avibactam sodium (potency 91.7%) and AZ13466915 were provided by AstraZeneca Pharmaceuticals (Waltham, MA, USA and Alderly Park, UK, respectively). Ceftazidime was …
Number of citations: 7 academic.oup.com
R Petraitiene, V Petraitis, P Kavaliauskas… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
… and the β-lactamase inhibitor avibactam sodium for intravenous administration. Ceftazidime-… g (equivalent to 0.551 g of avibactam sodium) per vial, packaged in single-dose glass vials. …
Number of citations: 6 journals.asm.org
A Bhatnagar, EM Ransom, MJ Machado… - Journal of …, 2021 - academic.oup.com
Background Aztreonam/avibactam is a combination agent that shows promise in treating infections caused by highly antibiotic-resistant MBL-producing Enterobacterales. This …
Number of citations: 12 academic.oup.com
SKB Sy, L Zhuang, S Sy, H Derendorf - Clinical Pharmacokinetics, 2019 - Springer
Avibactam is a non-β-lactam, β-lactamase inhibitor of the diazabicyclooctane class that covalently acylates its β-lactamase targets, encompassing extended spectrum of activities that …
Number of citations: 41 link.springer.com
Z Yang, Y Chen, L Wan, X Cen, P Tang… - Chemical …, 2022 - pubs.rsc.org
… Ultimately, a one-pot debenzylation/O-sulfation by the well-established sequence 8a,b followed by a sodium ion-exchange resin effortlessly produced avibactam sodium salt (1) in 83% …
Number of citations: 3 pubs.rsc.org

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